molecular formula C11H13N3O2 B1391784 Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate CAS No. 1221791-89-4

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate

Cat. No.: B1391784
CAS No.: 1221791-89-4
M. Wt: 219.24 g/mol
InChI Key: HALXYCDNIMLBCR-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a dimethylamino group, and an ethyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate typically involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with ethyl cyanoacetate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium carbonate are commonly used as bases in substitution reactions.

    Solvents: Ethanol, DMF, and acetonitrile are frequently used solvents.

    Catalysts: Palladium catalysts may be used in certain coupling reactions.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds such as pyrazoles and pyrimidines, which are of interest in medicinal chemistry .

Scientific Research Applications

Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 3-cyano-4-(dimethylamino)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)10-8(7-12)9(14(2)3)5-6-13-10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXYCDNIMLBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215726
Record name Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-89-4
Record name Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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